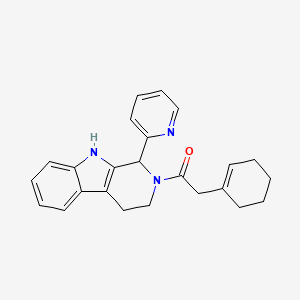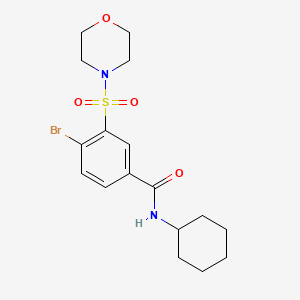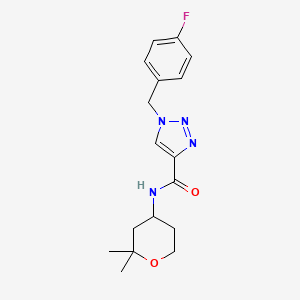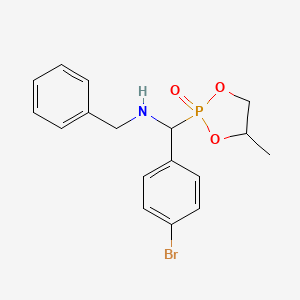
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as CHA-βC, is a beta-carboline derivative that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC is not fully understood, but it is believed to act on various molecular targets in the body, including neurotransmitter receptors, enzymes, and ion channels. It has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in mood regulation and addiction. It also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compoundβC has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons. It also has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in neuroinflammation. Additionally, it has been shown to modulate the activity of various enzymes and ion channels, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its relatively low potency and selectivity for specific molecular targets.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC. One area of interest is the development of more potent and selective analogs of this compoundβC, which may have improved therapeutic properties. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the therapeutic effects of this compoundβC. Additionally, there is interest in exploring the potential applications of this compoundβC in other fields, such as cardiovascular disease and diabetes.
Synthesemethoden
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC can be synthesized through a multi-step process involving the condensation of 2-pyridinecarboxaldehyde with cyclohex-2-en-1-one, followed by reaction with tryptamine and reduction of the resulting imine. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC has been studied for its potential therapeutic applications in various fields, including neuropharmacology, cancer research, and drug addiction. In neuropharmacology, this compoundβC has been shown to have neuroprotective and neurorestorative effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compoundβC has been shown to have anti-tumor and anti-metastatic properties, making it a potential candidate for cancer therapy. In drug addiction research, this compoundβC has been shown to have anti-addictive properties, making it a potential candidate for the treatment of drug addiction.
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-1-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-22(16-17-8-2-1-3-9-17)27-15-13-19-18-10-4-5-11-20(18)26-23(19)24(27)21-12-6-7-14-25-21/h4-8,10-12,14,24,26H,1-3,9,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLKTBRVFQDVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)N2CCC3=C(C2C4=CC=CC=N4)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6021322.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)
![N-{2-[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6021344.png)
![3-phenyl-1H-pyrazole-4-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B6021348.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6021354.png)

![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)

![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6021373.png)